Cas no 480425-37-4 (3-Formamidophenylboronic Acid Pinacol Ester)
3-Formamidophenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
-
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
- 3-Formamidophenylboronic acid, pinacol ester
- 3-Formylaminophenylboronic acid, pinacol ester
- Formamide,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide
- N-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PHENYL]-FORMAMIDE
- 3-(Formylamino)phenylboronic acid pinacol ester
- N[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
- N-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]-Formamide
- 3-Formamidophenylboronic acid pinacol ester
- N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-formamide
- FT-0644732
- BS-28545
- AB16139
- A827439
- 480425-37-4
- NYDQNRBQQQKVKY-UHFFFAOYSA-N
- AT16195
- AKOS015960142
- N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
- CS-0174484
- N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -phenyl]-formamide
- SCHEMBL2027291
- DTXSID00378832
- MFCD03789265
- DB-051505
- 3-Formamidophenylboronic Acid Pinacol Ester
-
- MDL: MFCD03789265
- Inchi: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16)
- InChI Key: NYDQNRBQQQKVKY-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2)NC=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 247.13800
- Monoisotopic Mass: 247.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 47.6A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.1±0.1 g/cm3
- Melting Point: 96-100 °C (lit.)
- Boiling Point: 414.6±28.0 °C at 760 mmHg
- Flash Point: 204.6±24.0 °C
- Refractive Index: 1.514
- PSA: 47.56000
- LogP: 2.26300
- Solubility: Not available
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-Formamidophenylboronic Acid Pinacol Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Formamidophenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Formamidophenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118866-100g |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-37-4 | 95% | 100g |
$637.72 | 2023-09-01 | |
| Fluorochem | 010842-1g |
N[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-37-4 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Chemenu | CM133926-1g |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-37-4 | 95% | 1g |
$60 | 2021-08-05 | |
| TRC | F692108-10mg |
3-Formamidophenylboronic Acid Pinacol Ester |
480425-37-4 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F692108-100mg |
3-Formamidophenylboronic Acid Pinacol Ester |
480425-37-4 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | F692108-250mg |
3-Formamidophenylboronic Acid Pinacol Ester |
480425-37-4 | 250mg |
$87.00 | 2023-05-18 | ||
| Chemenu | CM133926-1g |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-37-4 | 95% | 1g |
$83 | 2023-02-18 | |
| abcr | AB175244-1 g |
3-Formylaminophenylboronic acid, pinacol ester; . |
480425-37-4 | 1g |
€80.20 | 2023-05-07 | ||
| abcr | AB175244-5 g |
3-Formylaminophenylboronic acid, pinacol ester; . |
480425-37-4 | 5g |
€232.90 | 2023-05-07 | ||
| eNovation Chemicals LLC | Y1000678-25g |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-37-4 | 95% | 25g |
$800 | 2024-08-02 |
3-Formamidophenylboronic Acid Pinacol Ester Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-Formamidophenylboronic Acid Pinacol Ester
Comprehensive Overview of 3-Formamidophenylboronic Acid Pinacol Ester (CAS No. 480425-37-4)
3-Formamidophenylboronic Acid Pinacol Ester (CAS No. 480425-37-4) is a highly specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound, often referred to as a boronate ester, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern drug discovery and materials engineering. Its unique structural features, including the formamido group and pinacol-protected boronic acid, make it a versatile building block for constructing complex molecular architectures.
The growing demand for boronic acid derivatives in targeted drug delivery systems and bioconjugation techniques has positioned 3-Formamidophenylboronic Acid Pinacol Ester as a compound of significant interest. Researchers are particularly focused on its applications in proteolysis-targeting chimeras (PROTACs) and covalent organic frameworks (COFs), which are currently trending topics in medicinal chemistry and nanotechnology. The compound's stability under physiological conditions and its ability to form reversible covalent bonds with diols and other biomolecules further enhance its utility in biomedical applications.
From a synthetic perspective, 3-Formamidophenylboronic Acid Pinacol Ester offers several advantages. The pinacol ester group protects the boronic acid moiety from unwanted side reactions, while the formamido substituent provides a handle for further functionalization. This dual functionality makes the compound particularly valuable for multi-step synthetic routes and combinatorial chemistry approaches. Recent publications have highlighted its use in the synthesis of tyrosine kinase inhibitors and fluorescent molecular probes, addressing current research needs in oncology and diagnostic imaging.
The compound's relevance extends to green chemistry initiatives, where researchers are exploring its role in catalyst-free coupling reactions and aqueous-phase transformations. These developments align with the pharmaceutical industry's push toward more sustainable synthetic methodologies. Analytical chemists have also developed robust HPLC methods and mass spectrometry protocols for characterizing and quantifying 3-Formamidophenylboronic Acid Pinacol Ester in complex matrices, responding to the need for reliable quality control in API manufacturing.
In material science applications, 3-Formamidophenylboronic Acid Pinacol Ester has shown promise in the development of self-healing polymers and stimuli-responsive materials. The dynamic nature of boronic ester bonds enables the creation of smart materials that can respond to pH changes or the presence of specific biomarkers. This has sparked interest in applications ranging from wearable biosensors to drug-eluting medical devices, areas that are currently receiving substantial research funding worldwide.
For researchers working with 3-Formamidophenylboronic Acid Pinacol Ester, proper handling and storage are essential to maintain its stability. The compound should be stored under inert atmosphere at low temperatures to prevent hydrolysis of the boronate ester functionality. Recent advancements in air-stable boronic acid derivatives have addressed some of these challenges, but proper protocols should still be followed to ensure optimal performance in synthetic applications.
The commercial availability of 3-Formamidophenylboronic Acid Pinacol Ester from multiple suppliers has facilitated its adoption across various research domains. However, quality variations between suppliers underscore the importance of thorough analytical characterization. The compound's NMR spectral data (particularly the characteristic peaks of the formamido proton and pinacol methyl groups) serve as critical quality indicators that researchers should verify upon receipt.
Looking forward, the applications of 3-Formamidophenylboronic Acid Pinacol Ester are expected to expand further as new methodologies for biocompatible conjugation chemistry emerge. Its compatibility with click chemistry approaches and potential in bioorthogonal labeling strategies position it as a valuable tool for next-generation bioconjugation applications. These developments are particularly relevant to the growing fields of antibody-drug conjugates (ADCs) and theranostic agents, where precise molecular targeting is paramount.
In conclusion, 3-Formamidophenylboronic Acid Pinacol Ester (CAS No. 480425-37-4) represents a sophisticated synthetic intermediate with broad applicability across multiple scientific disciplines. Its unique chemical properties and versatility in molecular construction ensure its continued importance in cutting-edge research. As synthetic methodologies evolve and new applications are discovered, this compound will likely remain a staple in the toolkit of medicinal chemists and materials scientists alike.
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